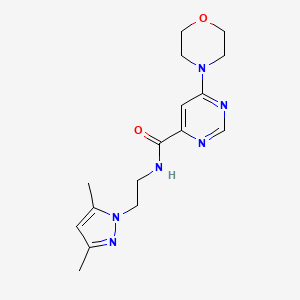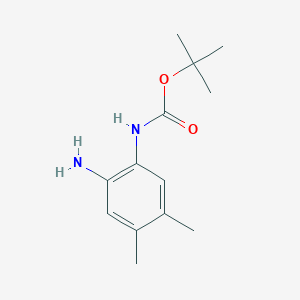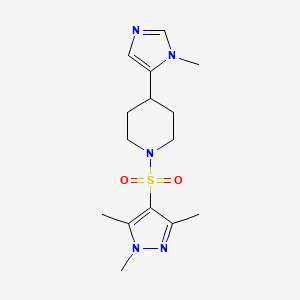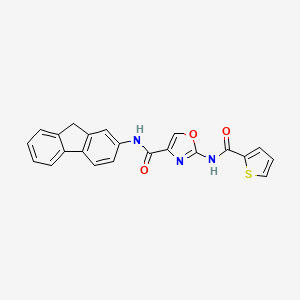
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic molecule that contains several functional groups including a pyrazole ring, a morpholine ring, and a carboxamide group . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the pyrazole ring, the morpholine ring, and the carboxamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a morpholine ring, and a carboxamide group . The pyrazole ring is a five-membered ring with two nitrogen atoms, and the morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The pyrazole ring, the morpholine ring, and the carboxamide group can all participate in various chemical reactions .Aplicaciones Científicas De Investigación
- Leishmaniasis, a neglected tropical disease, affects millions of people globally. Researchers have evaluated the antileishmanial potential of this compound. Specifically, compound 13 demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria remains a significant global health concern. The compound has been investigated for its antimalarial effects against Plasmodium berghei in infected mice. Compounds 14 and 15 exhibited notable inhibition, with 70.2% and 90.4% suppression, respectively .
Antileishmanial Activity
Antimalarial Properties
Structural Insights
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-12-9-13(2)22(20-12)4-3-17-16(23)14-10-15(19-11-18-14)21-5-7-24-8-6-21/h9-11H,3-8H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLWRLDJAWRUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=NC=N2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]aminosulfonamide](/img/structure/B2582582.png)
![6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B2582583.png)


![[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B2582588.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2582589.png)

![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2582594.png)



![(Z)-ethyl 2-((3,5-dimethoxybenzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2582602.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2582604.png)
